2-(1-Benzylpiperidin-4-yl)ethanamine - 86945-25-7

2-(1-Benzylpiperidin-4-yl)ethanamine

Catalog Number: EVT-323162
CAS Number: 86945-25-7
Molecular Formula: C14H22N2
Molecular Weight: 218.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Alkylation of 4-Aminopiperidine: One approach involves the alkylation of 4-aminopiperidine with a suitable benzyl halide, followed by further modifications to introduce the desired substituents. []
  • Reductive Amination: This method involves the reaction of a suitable ketone or aldehyde with 4-aminopiperidine under reductive conditions, typically using sodium borohydride or similar reducing agents. []

Specific reaction conditions and technical details for the synthesis of 2-(1-Benzylpiperidin-4-yl)ethanamine and its various derivatives are reported in the scientific literature. [, ]

Chemical Reactions Analysis
  • N-Alkylation: The secondary amine nitrogen in the molecule can be further alkylated with diverse electrophilic reagents, leading to a broad range of derivatives with modified properties. []
  • Acylation: Reaction with acyl chlorides or anhydrides can lead to the formation of amides, introducing additional functionality and potentially influencing the compound's pharmacological properties. [, ]
  • Formation of Schiff Bases: Condensation reactions with aldehydes or ketones yield Schiff base derivatives. These reactions can be employed to link the compound to other molecules or surfaces. []
Mechanism of Action
  • Sigma Receptor Ligand: Certain N-(1-Benzylpiperidin-4-yl)phenylacetamide derivatives demonstrate high affinity for sigma-1 receptors and moderate affinity for sigma-2 receptors. These compounds are proposed as potential radiotracers for imaging studies. [, ]
  • Cholinesterase Inhibition: Derivatives of N-(1-benzylpiperidin-4-yl)quinazolin-4-amine significantly inhibited acetylcholinesterase (AChE) activity, suggesting potential in Alzheimer's disease treatment. []
Applications
  • Potential Therapeutics:
    • Alzheimer's Disease: N-(1-benzylpiperidin-4-yl)quinazolin-4-amine derivatives exhibit acetylcholinesterase inhibition, a target for managing Alzheimer's disease. []
    • Antihypertensive Agents: 2-(1-alkylpiperidin-4-yl)-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]acetamide derivatives have demonstrated potential as antihypertensive agents by inhibiting T-type Ca(2+) channels. []
  • Imaging Agents:
    • Breast Cancer: Radioiodinated N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-[125I]BP) exhibits high affinity for sigma receptors and has been explored as a potential imaging agent for breast cancer. []

N-[2-(1-Benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide and its Analogues

Compound Description: N-[2-(1-Benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide derivatives are a group of small molecule compounds investigated for their potential as muscarinic receptor antagonists, particularly targeting the M4 receptor subtype. [] These compounds hold promise for treating neurological diseases like Alzheimer's disease and Parkinson's disease by antagonizing muscarinic receptors. []

Relevance: These compounds share a core structure with 2-(1-Benzylpiperidin-4-yl)ethanamine, with an extended ethyl chain connected to the piperidine nitrogen. The key difference lies in the substitution at the end of the ethyl chain. While 2-(1-Benzylpiperidin-4-yl)ethanamine has a primary amine group, these derivatives feature a carboxamide group linked to a piperazine ring further substituted with a pyrazine ring (or similar heterocycles like pyridazine, pyrimidine, pyridine, or phenyl in the analogues). []

2-((1-Benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride

Compound Description: This compound serves as the product in the catalytic hydrogenation of 2-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride. [, ] Studies explored various catalysts and reaction conditions to optimize the synthesis of this compound. [, , ] The research aimed to maximize selectivity towards this product while maintaining high catalyst activity. [, ]

N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide Molecular Hybrids

Compound Description: This series of compounds (SD-1–17) were designed as multifunctional agents for Alzheimer's disease treatment by targeting multiple pathways, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-secretase 1 (BACE-1) inhibition, as well as amyloid-β (Aβ) aggregation. []

Relevance: These compounds share the 1-Benzylpiperidin-4-yl substructure with 2-(1-Benzylpiperidin-4-yl)ethanamine. The difference lies in the substitution on the piperidine nitrogen. Instead of an ethyl chain, these molecules feature an acetamide group connected to a 5-phenyl-1,3,4-oxadiazol-2-yl moiety via a thioether linkage. []

N-(1-Benzylpiperidin-4-yl)quinazolin-4-amines

Compound Description: This series of compounds, designed as potential AChE inhibitors, were found to significantly inhibit AChE activity. [] Some compounds in this series displayed significant DPPH scavenging effects and moderate to good cytotoxicity against human cancer cell lines. []

Relevance: This series, alongside 2-(1-Benzylpiperidin-4-yl)ethanamine, incorporates the 1-benzylpiperidin-4-yl structural motif. The difference arises from the presence of a quinazolin-4-amine group directly attached to the piperidine nitrogen in these compounds, as opposed to the ethanamine substituent in 2-(1-Benzylpiperidin-4-yl)ethanamine. []

1-(1-Benzylpiperidin-4-yl)ethan-1-ones

Compound Description: This series of compounds, in combination with 4,5-dimethoxy-2-nitrobenzohydrazide derivatives, were investigated for their potential as antioxidant and cholinesterase inhibitors. [] Six derivatives within this series demonstrated potent antioxidant properties in the oxygen radical absorbance capacity (ORAC) assay. []

Relevance: This series features a 1-benzylpiperidin-4-yl group, structurally similar to 2-(1-Benzylpiperidin-4-yl)ethanamine. Unlike the ethanamine side chain in the latter, these compounds possess a ketone group (ethan-1-one) directly attached to the piperidine ring at the 4-position. []

N-(1-Benzylpiperidin-4-yl)phenylacetamides

Compound Description: These derivatives demonstrated high affinity for sigma1 receptors and low to moderate affinity for sigma2 receptors, making them potential candidates for imaging studies using positron emission tomography or single photon emission computerized tomography. [, ] The influence of various substitutions on the phenylacetamide aromatic ring was investigated through quantitative structure-activity relationship (QSAR) studies. [, ]

Relevance: These compounds share the central 1-benzylpiperidin-4-yl scaffold with 2-(1-Benzylpiperidin-4-yl)ethanamine. They differ in their substitution at the piperidine nitrogen, where a phenylacetamide group replaces the ethanamine moiety found in 2-(1-Benzylpiperidin-4-yl)ethanamine. [, ]

2-(1-Alkylpiperidin-4-yl)-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]acetamide Derivatives

Compound Description: This series of compounds was developed as novel antihypertensive agents by targeting T-type Ca2+ channels. [] Structure-activity relationship studies emphasized the significance of the amide group's position and the substituent on the pendant benzene ring for potent inhibitory activity towards T-type Ca2+ channels and selectivity over L-type Ca2+ channels. []

N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide

Compound Description: This compound, labeled with iodine-125 (125I), was investigated as a potential radiopharmaceutical for imaging breast cancer due to its high affinity for sigma receptors. [, ] Studies in MCF-7 breast cancer cells demonstrated high affinity binding to sigma receptors. [, ]

Relevance: This compound and 2-(1-Benzylpiperidin-4-yl)ethanamine share the N-benzylpiperidin-4-yl structural motif. The distinction lies in the substitution on the piperidine nitrogen, where N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide features a 4-iodobenzamide group instead of the ethanamine chain found in 2-(1-Benzylpiperidin-4-yl)ethanamine. [, ]

N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide

Compound Description: This compound, labeled with fluorine-18 (18F), emerged as a potential ligand for imaging sigma receptors using positron emission tomography (PET). [] It demonstrated high affinity and selectivity for sigma receptors, particularly the sigma-2 subtype, in in vitro studies. [] Biodistribution studies in mice showed favorable uptake and retention in organs with sigma receptor expression. []

Relevance: This compound is structurally analogous to 2-(1-Benzylpiperidin-4-yl)ethanamine, sharing the N-benzylpiperidin-4-yl moiety. The key difference lies in the substitution on the piperidine nitrogen, where N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide incorporates a 2-fluorobenzamide group instead of the ethanamine chain found in 2-(1-Benzylpiperidin-4-yl)ethanamine. []

Properties

CAS Number

86945-25-7

Product Name

2-(1-Benzylpiperidin-4-yl)ethanamine

IUPAC Name

2-(1-benzylpiperidin-4-yl)ethanamine

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

InChI

InChI=1S/C14H22N2/c15-9-6-13-7-10-16(11-8-13)12-14-4-2-1-3-5-14/h1-5,13H,6-12,15H2

InChI Key

OUYRPOHWEJUTCQ-UHFFFAOYSA-N

SMILES

C1CN(CCC1CCN)CC2=CC=CC=C2

Canonical SMILES

C1CN(CCC1CCN)CC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.